molecular formula C6H10BN3O2 B6342447 5-(Dimethylamino)pyrazine-2-boronic acid CAS No. 2096337-42-5

5-(Dimethylamino)pyrazine-2-boronic acid

Cat. No.: B6342447
CAS No.: 2096337-42-5
M. Wt: 166.98 g/mol
InChI Key: ONURTZRKGFNFRR-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pyrazine-2-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazine ring, which is further substituted with a dimethylamino group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)pyrazine-2-boronic acid typically involves the borylation of a pyrazine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrazine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for the preparation of this compound on a laboratory scale.

Industrial Production Methods

Industrial production would likely involve optimizing the Suzuki-Miyaura coupling reaction for higher yields and purity, using continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)pyrazine-2-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized pyrazine derivatives .

Scientific Research Applications

5-(Dimethylamino)pyrazine-2-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pyrazine-2-boronic acid is primarily related to its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The dimethylamino group enhances the compound’s solubility and reactivity, facilitating its use in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another widely used boronic acid derivative, but with a phenyl group instead of a pyrazine ring.

    4-(Dimethylamino)phenylboronic acid: Similar to 5-(Dimethylamino)pyrazine-2-boronic acid but with a phenyl ring substituted with a dimethylamino group.

    2-Pyridylboronic acid: Contains a pyridine ring instead of a pyrazine ring.

Uniqueness

This compound is unique due to the presence of both a pyrazine ring and a dimethylamino group, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific molecular interactions .

Properties

IUPAC Name

[5-(dimethylamino)pyrazin-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BN3O2/c1-10(2)6-4-8-5(3-9-6)7(11)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONURTZRKGFNFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=N1)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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